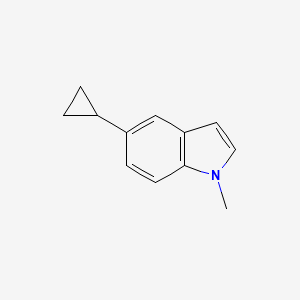

5-Cyclopropyl-1-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclopropyl-1-methyl-1H-indole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Cyclopropyl-1-methyl-1H-indole has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting various diseases.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that certain indole derivatives can inhibit cancer cell proliferation, showcasing cytotoxic activity against various cancer cell lines, including HeLa cells . The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. This compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenases. These enzymes play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .

Neuropharmacological Applications

The compound has been explored for its neuropharmacological potential, particularly in relation to neurodegenerative diseases.

Effects on Neurotransmitter Systems

Studies suggest that indole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. For instance, this compound has been evaluated for its ability to modulate gamma-secretase activity, an enzyme implicated in the pathogenesis of Alzheimer's disease .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex molecular structures, particularly in the development of new drug candidates. Its unique cyclopropyl group offers distinct steric and electronic properties that can be exploited in drug design .

Understanding the biological activity of this compound is essential for its application in drug discovery.

Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit specific biological targets, contributing to its potential as a therapeutic agent. For example, studies measuring IC50 values for various targets have highlighted the compound's efficacy compared to standard inhibitors (see Table 1).

| Inhibitor | IC50 (LA), µM | IC50 (AA), µM | IC50 (LA)/IC50 (AA) Ratio |

|---|---|---|---|

| Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |

| Compound 3 | 0.16 ± 0.02 | 13.21 ± 1.59 | 0.011 |

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Optimization for Drug Development : Further structural modifications could enhance its efficacy and selectivity against specific biological targets.

- Exploration of Combination Therapies : Investigating the compound's effects in combination with other therapeutic agents may yield synergistic effects beneficial for treating complex diseases.

- Expanded Biological Testing : Comprehensive testing across various biological systems will help elucidate additional mechanisms of action and potential side effects.

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

5-cyclopropyl-1-methylindole |

InChI |

InChI=1S/C12H13N/c1-13-7-6-11-8-10(9-2-3-9)4-5-12(11)13/h4-9H,2-3H2,1H3 |

InChI-Schlüssel |

ZAURROWVRKXXRG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC2=C1C=CC(=C2)C3CC3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.